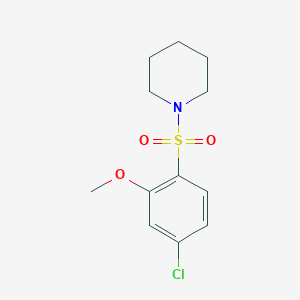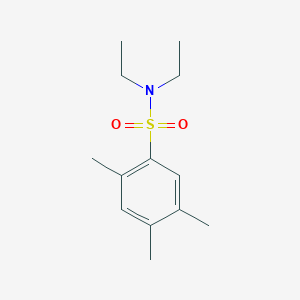
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPME is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and DMSO.
Mecanismo De Acción
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether is believed to exert its biological effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to inhibit the growth of cancer cells in vitro. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations. It is highly toxic and should be handled with care. This compound can also interfere with some biochemical assays, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the study of this compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
Métodos De Síntesis
The synthesis of 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether can be achieved through a multi-step process. The first step involves the reaction of 5-chloro-2-nitrobenzenesulfonyl chloride with piperidine to form 5-chloro-2-nitrobenzenesulfonamide piperidine salt. This intermediate is then reduced using sodium borohydride to form 5-chloro-2-aminobenzenesulfonamide piperidine salt. Finally, the product is methylated using dimethyl sulfate to form this compound.
Aplicaciones Científicas De Investigación
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether has been widely studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C12H16ClNO3S |
|---|---|
Peso molecular |
289.78 g/mol |
Nombre IUPAC |
1-(4-chloro-2-methoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16ClNO3S/c1-17-11-9-10(13)5-6-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
PHIJYLDAJUMPDF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)
![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)